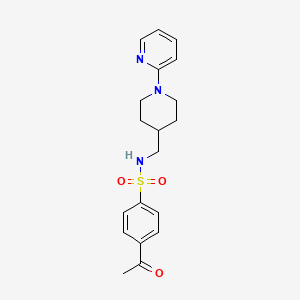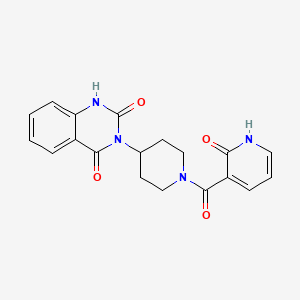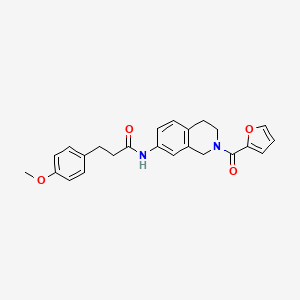![molecular formula C20H20ClN3O B2935271 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 385786-24-3](/img/structure/B2935271.png)
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol is a new 8-hydroxyquinoline-based piperazine . It has been synthesized and examined as the corrosion inhibitors of carbon steel (CS) in a 1 M HCl medium .
Synthesis Analysis
The compound has been synthesized and used as a corrosion inhibitor for carbon steel in a 1 M HCl medium . The synthesis process involved the use of electrochemical measurements such as electrochemical impedance spectroscopy, potentiodynamic polarization measurements (PDP), gravimetric method, surface morphology analysis (SEM) and quantum chemical computations .Molecular Structure Analysis
The molecular structure of this compound is based on the 8-hydroxyquinoline nucleus . The compound contains a phenylpiperazine moiety attached to the 7-position of the quinoline ring via a methylene bridge .Chemical Reactions Analysis
The compound has been found to function as a mixed type inhibitor with a predominance of cathodic effect . The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition for Carbon Steel
PPMQ has been studied for its effectiveness as a corrosion inhibitor for carbon steel in acidic environments, particularly in 1.0 M HCl . It has been shown to significantly reduce the rate of corrosion through the formation of a protective film on the metal surface . The inhibition efficiency increases with the concentration of PPMQ, reaching up to 96% at an optimal concentration .
Antimicrobial Activity
Quinoline derivatives, including PPMQ, are known for their antimicrobial properties. They are effective against various Gram-positive and Gram-negative microbial species. The structural modifications on the quinoline nucleus, such as those present in PPMQ, contribute to its potential as an antimicrobial agent .
Anticancer Potential
The quinoline nucleus is present in many compounds with anticancer activity. PPMQ, with its quinoline structure, may have therapeutic potential in this field. Quinoline derivatives are known to inhibit DNA synthesis in cancer cells, which could make PPMQ a candidate for further research in anticancer treatments .
Antimalarial Properties
Quinolines are historically significant in the treatment of malaria. PPMQ, as a quinoline derivative, could be explored for its antimalarial effects. Its efficacy in this application would depend on its ability to interact with the biology of the malaria parasite .
Antidepressant and Anticonvulsant Effects
The quinoline derivatives have been associated with central nervous system effects, including antidepressant and anticonvulsant activities. PPMQ’s potential in these areas could be an interesting avenue for neuropsychiatric research .
Anti-HIV Activity
Quinoline compounds have shown promise as anti-HIV agents. Given the structural similarities, PPMQ might possess the ability to inhibit the replication of the HIV virus, presenting a possible role in the treatment of HIV/AIDS .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-18-13-15(20(25)19-17(18)7-4-8-22-19)14-23-9-11-24(12-10-23)16-5-2-1-3-6-16/h1-8,13,25H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYKRFMRORNYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2935192.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2935196.png)
![3-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,2,5-thiadiazole](/img/structure/B2935197.png)
![4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2935199.png)


![2-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2935203.png)



![7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2935210.png)